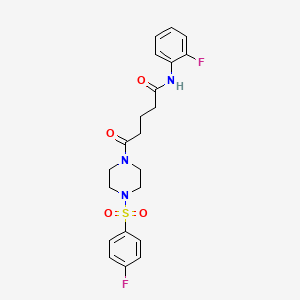![molecular formula C15H13Cl2N5OS B12172312 N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12172312.png)
N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-ジクロロフェニル)-2-[(3-エチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)スルファニル]アセトアミドは、アセトアミド類に属する合成有機化合物です。 この化合物は、ジクロロフェニル基、トリアゾロピリダジン部分、およびスルファニルアセトアミド結合の存在を特徴としています。 このような化合物は、薬化学や材料科学などのさまざまな分野における潜在的な生物活性と用途について、しばしば研究されています。
準備方法
合成経路と反応条件
N-(2,4-ジクロロフェニル)-2-[(3-エチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)スルファニル]アセトアミドの合成は、一般的に複数のステップを伴います。
トリアゾロピリダジン核の形成: これは、適切な前駆体を酸性または塩基性条件下で環化することによって達成できます。
ジクロロフェニル基の導入: このステップは、ジクロロフェニルハライドが適切な求核剤と反応する求核置換反応を含む場合があります。
スルファニルアセトアミド部分の付加: これは、チオール-エン反応または他の適切なカップリング反応によって行うことができます。
工業的生産方法
このような化合物の工業的生産には、収率と純度を最大化するために、反応条件の最適化がしばしば含まれます。 これは、触媒の使用、制御された温度、および反応を促進するための特定の溶媒を含む場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、使用される試薬に応じて、トリアゾロピリダジン環またはジクロロフェニル基で起こる可能性があります。
置換: この化合物は、特にジクロロフェニル基で、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)
置換試薬: ハロゲン化物、アミンやチオールなどの求核剤
主な生成物
酸化: スルホキシド、スルホン
還元: 還元されたトリアゾロピリダジン誘導体
置換: 置換されたジクロロフェニル誘導体
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素相互作用を研究するための生化学的プローブとしての可能性。
医学: 抗炎症作用や抗がん作用など、潜在的な薬理学的特性について調査されています。
産業: 特定の特性を持つ新素材の開発に使用されます。
作用機序
N-(2,4-ジクロロフェニル)-2-[(3-エチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)スルファニル]アセトアミドの作用機序は、分子標的との相互作用によって異なります。 特定の酵素または受容体に結合して、その活性を調節する可能性があります。 トリアゾロピリダジン部分は、さまざまな生物学的標的と相互作用することが知られており、特定の経路を阻害または活性化する可能性があります。
類似の化合物との比較
類似の化合物
- N-(2,4-ジクロロフェニル)-2-[(3-メチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)スルファニル]アセトアミド
- N-(2,4-ジクロロフェニル)-2-[(3-エチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ]アセトアミド
独自性
N-(2,4-ジクロロフェニル)-2-[(3-エチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)スルファニル]アセトアミドにおけるジクロロフェニル基、トリアゾロピリダジン部分、およびスルファニルアセトアミド結合のユニークな組み合わせは、類似の化合物と比較して、独自の生物活性と化学的特性を与える可能性があります。 この独自性は、特定の目的の特性を持つ新薬や素材を設計する際に活用できます。
類似化合物との比較
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide
Uniqueness
The unique combination of the dichlorophenyl group, triazolopyridazine moiety, and sulfanylacetamide linkage in N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.
特性
分子式 |
C15H13Cl2N5OS |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13Cl2N5OS/c1-2-12-19-20-13-5-6-15(21-22(12)13)24-8-14(23)18-11-4-3-9(16)7-10(11)17/h3-7H,2,8H2,1H3,(H,18,23) |
InChIキー |
YGCKYOZEGVXUFD-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12172240.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12172245.png)
![Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12172250.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B12172253.png)



![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one](/img/structure/B12172272.png)
![[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12172286.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12172295.png)
![(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12172296.png)
![2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12172301.png)
